molecular formula C28H37N5O6 B12372604 E3 Ligase Ligand-linker Conjugate 24

E3 Ligase Ligand-linker Conjugate 24

Cat. No.: B12372604
M. Wt: 539.6 g/mol
InChI Key: RWXDWGBEGCJTKS-ZZWBGTBQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E3 Ligase Ligand-Linker Conjugate 24, also known as Thalidomide-O-amido-PEG2-C2-NH2 TFA, is a synthesized conjugate designed for the assembly of Proteolysis Targeting Chimeras (PROTACs) [1] . This compound incorporates a Thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a flexible amino-PEG2-linker that serves as the attachment point for a target protein ligand [2] . The primary application of this reagent is in the construction of heterobifunctional PROTAC molecules, which hijack the ubiquitin-proteasome system to induce targeted degradation of proteins of interest [7] . This targeted protein degradation technology offers a powerful alternative to traditional inhibition, potentially enabling the modulation of previously undruggable targets. The linker in this conjugate, a polyethylene glycol (PEG) chain, plays a critical role in the efficacy of the final PROTAC by influencing properties such as water solubility and cell permeability, while its length and flexibility help optimize the formation of the productive ternary complex between the E3 ligase and the target protein [6] . This compound is supplied as a solid and should be stored sealed at 2-8°C, away from moisture, to maintain stability [8] . For Research Use Only. Not for human, veterinary, or household use.

Properties

Molecular Formula

C28H37N5O6

Molecular Weight

539.6 g/mol

IUPAC Name

tert-butyl 2-[(3R)-3-[[4-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperazin-1-yl]methyl]pyrrolidin-1-yl]acetate

InChI

InChI=1S/C28H37N5O6/c1-28(2,3)39-24(35)17-31-9-8-18(16-31)15-30-10-12-32(13-11-30)19-4-5-20-21(14-19)27(38)33(26(20)37)22-6-7-23(34)29-25(22)36/h4-5,14,18,22H,6-13,15-17H2,1-3H3,(H,29,34,36)/t18-,22?/m1/s1

InChI Key

RWXDWGBEGCJTKS-ZZWBGTBQSA-N

Isomeric SMILES

CC(C)(C)OC(=O)CN1CC[C@@H](C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(C1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O

Origin of Product

United States

Preparation Methods

Ligand Synthesis and Functionalization

The E3 ligase ligand (e.g., VHL or CRBN-targeting moiety) is synthesized via solid-phase peptide synthesis (SPPS) or combinatorial chemistry. For CRBN-based ligands, a phthalimide scaffold is functionalized at the C4 position to introduce reactive groups such as amines or carboxylates, enabling linker attachment. Functionalization often employs N-hydroxysuccinimide (NHS) ester chemistry or copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Linker Assembly

Linker design for Conjugate 24 prioritizes solubility and proteolytic stability. Polyethylene glycol (PEG) chains (e.g., PEG4 or PEG6) are commonly used, synthesized via iterative ethylene oxide addition or purchased as pre-functionalized units. The linker is modified with terminal azide or alkyne groups to facilitate "click chemistry" with the ligand.

Conjugation and Purification

The ligand and linker are conjugated under inert conditions using catalysts such as Cu(I)Br for CuAAC or HATU for amide bond formation. Crude products are purified via reverse-phase high-performance liquid chromatography (RP-HPLC) with C18 columns, achieving >95% purity.

Table 1: Representative Synthetic Conditions for Conjugate 24

Step Reagents/Conditions Yield (%) Purity (%)
Ligand functionalization NHS-ester, DMF, RT, 12h 85 90
Linker activation NaN₃, DMSO, 60°C, 6h 78 88
Conjugation Cu(I)Br, TBTA, DCM:MeOH (1:1), 24h 65 95

Industrial-Scale Production Methods

Scaling Conjugate 24 synthesis requires optimizing reaction parameters for reproducibility and cost-efficiency. Industrial protocols employ continuous flow chemistry to enhance mixing and reduce side reactions. Key considerations include:

  • Solvent Selection : Dimethylformamide (DMF) and dichloromethane (DCM) are preferred for their compatibility with SPPS and click chemistry.
  • Catalyst Recycling : Immobilized Cu(I) catalysts minimize metal contamination and enable reuse across batches.
  • Purification : Tangential flow filtration (TFF) replaces HPLC for large-scale purification, reducing solvent waste.

Table 2: Industrial Production Parameters

Parameter Small-Scale Industrial-Scale
Batch size 1–10 g 1–5 kg
Reaction time 24–48h 8–12h
Purity post-TFF 90% 93%

Analytical Characterization

Rigorous quality control ensures the structural integrity and bioactivity of Conjugate 24:

  • Nuclear Magnetic Resonance (NMR) : $$ ^1H $$ and $$ ^{13}C $$ NMR confirm linker regiochemistry and ligand functionalization. For example, PEG linkers exhibit characteristic ethylene oxide peaks at δ 3.5–3.7 ppm.
  • High-Resolution Mass Spectrometry (HRMS) : Accurate mass measurements (e.g., [M+H]⁺ = 689.8 m/z) validate molecular composition.
  • Biological Assays : Surface plasmon resonance (SPR) quantifies E3 ligase binding affinity (e.g., $$ K_D $$ ≤ 10 nM for VHL).

Research Findings and Applications

Chemical Reactions Analysis

Types of Reactions: E3 Ligase Ligand-linker Conjugate 24 primarily undergoes conjugation reactions, where the ligand and linker are covalently bonded. Additionally, it can participate in:

Common Reagents and Conditions:

Major Products: The major product of these reactions is the this compound itself, which can be further used to synthesize complete PROTAC molecules.

Scientific Research Applications

Applications in Scientific Research

  • Targeted Protein Degradation
    • E3 Ligase Ligand-Linker Conjugate 24 is instrumental in developing PROTACs that facilitate targeted degradation of proteins implicated in various diseases, including cancer and neurodegenerative disorders. By recruiting E3 ligases such as cereblon and von Hippel-Lindau, researchers can selectively degrade proteins that are otherwise difficult to target with traditional small molecules .
  • Biochemical Characterization
    • Studies have demonstrated the ability of E3 ligase ligands to induce degradation through site-specific recruitment. For instance, modifications to proteins like enhanced green fluorescent protein (EGFP) have shown differential degradation based on the conjugation site, illustrating the importance of spatial orientation in achieving effective degradation .
  • Optimization of Linker Length
    • Research indicates that linker length significantly affects the potency and efficiency of PROTACs. The exploration of varying lengths has led to insights on how linker flexibility can influence the formation of productive E3 ligase complexes, thereby enhancing degradation efficacy .

Case Study 1: Degradation of CDK4/6

A study focused on developing PROTACs targeting cyclin-dependent kinases 4 and 6 (CDK4/6) utilized this compound to conjugate various E3 ligase ligands with palbociclib, an FDA-approved drug. The resultant PROTACs demonstrated effective degradation capabilities with DC50 values below 10 nM, highlighting the conjugate's role in enhancing therapeutic efficacy against breast cancer .

Case Study 2: Enhanced Green Fluorescent Protein (EGFP)

In another investigation, researchers utilized E3 ligase ligand-linker conjugates to study the degradability of EGFP at different surface locations. By employing bioorthogonal chemistry, they achieved selective degradation through precise recruitment of ubiquitin ligases, leading to significant variations in degradation efficiency based on ligand attachment points .

Table 1: Summary of PROTAC Applications Using this compound

Application AreaDescriptionKey Findings
Cancer TherapyTargeting CDK4/6 for breast cancer treatmentEffective degradation with DC50 < 10 nM
Neurodegenerative DiseasesDegradation of Tau proteinSelective targeting through site-specific recruitment
Biochemical StudiesInvestigating protein surface modificationsVariability in degradation based on attachment site

Table 2: Comparison of Linker Length Effects

Linker Length (PEG units)Degradation Efficiency (%)Observations
Short (e.g., PEG2)HighOptimal spatial orientation for complex formation
Medium (e.g., PEG6)ModerateBalances flexibility and binding affinity
Long (e.g., PEG9)LowToo lengthy for effective complex interaction

Mechanism of Action

E3 Ligase Ligand-linker Conjugate 24 functions by forming a ternary complex with the target protein and the E3 ligase. This complex facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the following steps:

    Binding: The ligand binds to the target protein, while the linker connects to the E3 ligase.

    Complex Formation: The ternary complex is formed, bringing the target protein in close proximity to the E3 ligase.

    Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules to the target protein.

    Degradation: The ubiquitinated protein is recognized and degraded by the proteasome

Comparison with Similar Compounds

E3 Ligase Ligand Diversity

Conjugate 24 may utilize CRBN, VHL, or other E3 ligase ligands. Key comparisons:

E3 Ligase Ligand Example PROTACs Advantages Limitations
CRBN (e.g., Thalidomide analogs) Thalidomide-PEG2-C2-NH2 High tissue penetration, well-characterized Off-target effects (e.g., teratogenicity)
VHL (e.g., (S,R,S)-AHPC derivatives) (S,R,S)-AHPC-PEG3-NH2 Specific substrate recruitment, lower toxicity Requires hydroxylated proline for binding
IAPs (e.g., LCL161 derivatives) N/A (less common) Targets resistant cancers Limited clinical validation

Key Insight : Conjugate 24’s choice of E3 ligase ligand impacts target selectivity, degradation efficiency, and toxicity. CRBN-based PROTACs dominate clinical trials due to their versatility, while VHL-based designs offer improved specificity .

Degradation Efficiency and Selectivity

Degradation efficiency depends on ternary complex stability and ubiquitination kinetics. Examples:

PROTAC E3 Ligase POI DC₅₀ (nM) Reference
DT2216 VHL BCL-XL 0.5
PROTAC ERα Degrader-1 CRBN ERα 1.2
Conjugate 24 (hypothetical) CRBN/VHL Undisclosed TBD N/A

Key Insight: While Conjugate 24’s specific DC₅₀ data are unavailable, CRBN-based PROTACs often achieve sub-nanomolar potency, whereas VHL-based designs require precise linker optimization for comparable efficacy .

Q & A

Q. What is the mechanistic role of E3 Ligase Ligand-Linker Conjugate 24 in targeted protein degradation, and how does its structure influence substrate specificity?

this compound functions as a bifunctional molecule, where the ligand binds to an E3 ubiquitin ligase and the linker connects it to a target protein-binding moiety. This enables proximity-induced ubiquitination and subsequent proteasomal degradation of the target protein . Structural features such as linker length and rigidity critically affect ternary complex formation and degradation efficiency. For example, flexible linkers may improve binding kinetics but reduce specificity, while rigid linkers enhance selectivity but may limit accessibility . Experimental validation using surface plasmon resonance (SPR) or cryo-EM can elucidate structure-activity relationships.

Q. What methodologies are recommended for synthesizing and purifying E3 Ligase Ligand-Linker Conjugates like Compound 24, and what are common pitfalls?

Synthesis typically involves modular assembly: the E3 ligase ligand (e.g., a cereblon or VHL binder) is chemically conjugated to a target-binding warhead via a linker. Solid-phase peptide synthesis (SPPS) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) are common approaches . Key challenges include maintaining solubility during conjugation and avoiding aggregation. Purification requires reverse-phase HPLC with mass spectrometry (MS) and nuclear magnetic resonance (NMR) validation to confirm integrity. Impurities from incomplete reactions or linker hydrolysis are common; tandem MS and stability assays under physiological conditions are critical for quality control .

Q. How should researchers optimize experimental conditions for in vitro degradation assays using this compound?

Begin by titrating the compound in cell lines expressing the target protein and a compatible E3 ligase. Use proteasome inhibitors (e.g., MG-132) as negative controls to confirm degradation is ubiquitin-proteasome system (UPS)-dependent. Time-course experiments (e.g., 6–24 hours) and Western blotting with antibodies against the target protein and ubiquitin are standard . For quantitative analysis, pair with immunofluorescence or flow cytometry to assess degradation efficiency. Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .

Advanced Research Questions

Q. How can researchers address contradictory data in degradation efficacy across different cellular models when using this compound?

Contradictions may arise from differences in E3 ligase expression levels, off-target effects, or cellular stress responses. Validate E3 ligase availability using qPCR or immunohistochemistry. Employ CRISPR knockout models of the E3 ligase to confirm mechanism-specific activity. Additionally, use orthogonal assays such as thermal shift assays (TSA) to verify target engagement and RNA-seq to identify compensatory pathways activated in resistant models . Data normalization to housekeeping genes and inclusion of isogenic cell lines (e.g., wild-type vs. E3 ligase-deficient) can clarify confounding factors.

Q. What strategies are effective for improving the tissue-specific delivery and pharmacokinetic (PK) profile of this compound in vivo?

Linker engineering plays a pivotal role: incorporation of polyethylene glycol (PEG) or zwitterionic moieties enhances solubility and reduces clearance . For tissue targeting, conjugate the molecule to antibodies or peptides specific to cell-surface receptors (e.g., folate receptor in cancers). Use advanced mass spectrometry imaging (MSI) to quantify compound distribution in tissues and correlate with efficacy . PK/PD modeling, incorporating parameters like half-life and volume of distribution, can guide dosing regimens. Preclinical studies in humanized mouse models are essential to validate bioavailability and off-target toxicity .

Q. How can researchers leverage structural data to design next-generation E3 Ligase Ligand-Linker Conjugates with enhanced degradation potency?

Co-crystal structures of Compound 24 bound to the E3 ligase and target protein provide insights into binding interfaces. Molecular dynamics simulations can predict how modifications (e.g., linker elongation or warhead substitution) affect ternary complex stability . For example, substituting the linker with a non-cleavable scaffold may reduce off-target effects. High-throughput screening of fragment libraries or DNA-encoded chemical libraries (DELs) can identify novel E3 ligase ligands with improved binding kinetics . Validate top candidates using cellular thermal shift assays (CETSA) and NanoBRET for real-time degradation monitoring .

Q. What computational tools and databases are recommended for predicting off-target effects of this compound?

Use cheminformatics platforms like Schrödinger’s BioLuminate or MOE to model ligand-E3 ligase interactions and predict cross-reactivity with homologous proteins. Databases such as the Human Protein Atlas and DEGRONOPEDIA provide E3 ligase expression profiles and known degrons, respectively . Machine learning models (e.g., AlphaFold-Multimer) can predict ternary complex structures. Experimentally, employ proteome-wide techniques like thermal proteome profiling (TPP) or ubiquitin remnant profiling to map off-target ubiquitination events .

Methodological Considerations

  • Data Reproducibility : Standardize protocols for cell line authentication (e.g., STR profiling) and compound storage (lyophilized at -80°C in inert buffers) to ensure batch-to-batch consistency .
  • Statistical Rigor : Use ANOVA with post-hoc corrections for multi-group comparisons and Kaplan-Meier survival analysis for in vivo studies. Report effect sizes and confidence intervals .
  • Ethical Data Linking : When integrating datasets (e.g., proteomics and transcriptomics), employ anonymized identifiers and secure repositories like Zenodo or PRIDE to maintain confidentiality while enabling replication .

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